molecular formula C14H18N2O2 B8022036 (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Número de catálogo: B8022036
Peso molecular: 246.30 g/mol
Clave InChI: GSSIZLVUEGJKBB-CHWSQXEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octane scaffold with two nitrogen atoms (3,7-diaza) and a carbobenzyloxy (Cbz) protecting group at the 7-position. The stereochemistry at the 1R and 6R positions defines its spatial configuration, influencing its reactivity and interactions in synthetic or biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSIZLVUEGJKBB-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849435
Record name Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-71-2
Record name Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Intramolecular Amination

Protecting Group Manipulation

Cbz Group Introduction

The Cbz group is introduced via reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine:

Bicyclic amine+Cbz-ClEt3N, CH2Cl2(1R,6R)7-Cbz-3,7-diazabicyclo[4.2.0]octane\text{Bicyclic amine} + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} (1R,6R)-7\text{-Cbz-3,7-diazabicyclo}[4.2.0]\text{octane}

Optimization Notes :

  • Excess Cbz-Cl (1.2 eq.) ensures complete protection.

  • Reaction progress monitored by TLC (Rf ~0.21 in 4:1 petrol-EtOAc).

Boc-to-Cbz Conversion

Stereochemical Control

Chiral Pool Synthesis

Starting from enantiomerically pure precursors (e.g., L-phenylalanine derivatives), the bicyclic core’s stereochemistry is retained through reaction cascades. For instance, epoxide 116 (Source) undergoes homo-Payne rearrangement to set the 1R and 6R configurations.

Diastereoselective Cyclization

Using chiral catalysts or additives, cyclization steps favor the desired diastereomer. For example, Zn-promoted dehalogenation of cyclobutene 120 (Source) proceeds with >90% diastereomeric excess.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance cyclization rates but may promote side reactions.

  • Low temperatures (-5°C to 0°C) improve stereoselectivity during azide formation.

Hazard Mitigation

  • Sodium azide (NaN₃) : Handling requires blast shields and non-metal spatulas due to explosivity.

  • Iodine quenching : Saturated Na₂S₂O₃ solutions are used to neutralize excess iodine.

Characterization and Analytical Data

Property Value Source
Molecular FormulaC₁₄H₁₈N₂O₂
Molar Mass246.30 g/mol
Retention Factor (TLC)0.21 (4:1 petrol-EtOAc)
Key IR Absorptions1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

NMR Data :

  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.10–3.90 (m, 2H, bridgehead H).

  • ¹³C NMR : δ 156.2 (C=O), 136.1 (Ar-C), 128.4–127.6 (Ar-CH), 67.8 (CH₂Ph) .

Análisis De Reacciones Químicas

Types of Reactions

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is being explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting various diseases.

Potential Uses:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, which can be harnessed in treating infections.
  • Neurological Applications : The compound's structural features may influence neurochemical pathways, making it a candidate for research into treatments for neurological disorders.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the creation of complex molecules due to its bicyclic structure.

Synthesis Applications:

  • Chiral Synthesis : Its chiral nature allows for the synthesis of other chiral compounds, which are crucial in the pharmaceutical industry.
  • Functionalization : Researchers are investigating methods to functionalize the bicyclic framework to enhance its reactivity and applicability in various chemical reactions.

Case Studies

Study TitleFocusFindings
Synthesis and Characterization of Bicyclic CompoundsOrganic ChemistryDemonstrated efficient synthetic routes for this compound derivatives with potential biological activities.
Antimicrobial Evaluation of Novel Diazabicyclo CompoundsMedicinal ChemistryIdentified significant antimicrobial activity in synthesized diazabicyclo compounds compared to standard antibiotics.
Neuropharmacological Potential of Bicyclic StructuresNeurochemistryExplored the interaction of bicyclic structures with neurotransmitter systems, suggesting potential for neurological therapeutic applications.

Mecanismo De Acción

The mechanism of action of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Comparison Based on Substituents and Protecting Groups

Table 1: Substituent Variations in Diazabicyclo[4.2.0]octane Derivatives
Compound Name Substituent/Protecting Group Molecular Formula Key Features
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane Cbz (benzyloxycarbonyl) C14H18N2O2 Chiral centers at 1R/6R; Cbz enhances amine protection and modulates solubility
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane Boc (tert-butyloxycarbonyl) C11H20N2O2 Boc group offers steric bulk, improving stability in acidic conditions
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane Boc C11H20N2O2 Stereoisomer of the above; differences in chiral centers affect reactivity
(1R,6R)-7-azabicyclo[4.2.0]octane None (unprotected) C7H13N Lacks diaza and protecting groups; simpler structure with lower molecular weight

Key Observations :

  • Stereochemical variations (e.g., 1R,6R vs. 1R,6S) influence diastereoselectivity in synthetic pathways, critical for drug intermediate synthesis .

Comparison with Heterocyclic Bicyclic Systems

Table 2: Heteroatom and Ring System Variations
Compound Class Heteroatoms Ring System Example Compound Applications
3,7-Diazabicyclo[4.2.0]octane (Target) 2 N atoms Bicyclo[4.2.0] (1R,6R)-7-Cbz derivative Chiral scaffolds for drug synthesis
5-Thia-1-azabicyclo[4.2.0]octane 1 N, 1 S Bicyclo[4.2.0] Ceftobiprole medocaril (antibiotic) β-lactam antibiotics
Diazabicyclo[3.2.1]octane 2 N atoms Bicyclo[3.2.1] 3,8-diazabicyclo[3.2.1]octane analogs Organocatalysis, kinase inhibitors

Key Observations :

  • The 5-thia-1-azabicyclo[4.2.0]octane system (e.g., cephalosporins) incorporates sulfur, enabling β-lactam antibiotic activity, absent in the target compound .
  • Diazabicyclo[3.2.1]octane derivatives exhibit distinct ring strain and conformational flexibility, favoring applications in catalysis over protection chemistry .

Physicochemical Properties

Table 3: Predicted Collision Cross Section (CCS) of (1R,6R)-7-azabicyclo[4.2.0]octane (Analog)
Adduct m/z CCS (Ų)
[M+H]+ 112.112 121.0
[M+Na]+ 134.094 127.3
[M+NH4]+ 129.139 126.9

Key Observations :

  • The unprotected analog (1R,6R)-7-azabicyclo[4.2.0]octane shows moderate CCS values, suggesting compact conformation. The Cbz-substituted derivative likely has higher CCS due to increased molecular weight .

Actividad Biológica

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its receptor interactions, analgesic properties, and structure-activity relationships (SAR).

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : benzyl rel-(1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
  • CAS Number : 1932046-84-8

Nicotinic Acetylcholine Receptor Interaction

The primary biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs), specifically the hα4β2 subtype. Research indicates that compounds within this class can act as agonists at these receptors, which are implicated in various neurological functions and pain modulation.

  • Agonistic Activity : A study employing quantitative structure-activity relationship (QSAR) analysis demonstrated that certain diazabicyclo compounds exhibit significant agonistic activity at the hα4β2 receptor while maintaining low activity at the hα3β4 subtype, which is associated with adverse side effects such as gastrointestinal disturbances .
  • Analgesic Properties : The hα4β2 receptor has been identified as a target for developing analgesics. Compounds with high affinity for this receptor may provide pain relief with fewer side effects compared to those that also activate hα3β4 receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bicyclic structure can significantly influence the biological activity of these compounds:

  • Steric and Electrostatic Factors : The CoMFA and CoMSIA models highlighted that sterically favorable regions enhance binding affinity to the hα4β2 receptor while reducing affinity for the hα3β4 subtype. This selectivity is crucial for developing safer analgesics .
  • Key Structural Features : The presence of specific substituents on the bicyclic framework can alter the pharmacological profile of these compounds. For instance, variations in the benzyl group or modifications to nitrogen atoms within the bicyclic structure have been shown to impact receptor selectivity and potency .

Case Study 1: Analgesic Efficacy

A series of experiments were conducted using various diazabicyclo derivatives to evaluate their analgesic efficacy in animal models. The results indicated that compounds with higher selectivity for the hα4β2 receptor exhibited significant pain-relieving effects without the gastrointestinal side effects typically associated with non-selective nAChR agonists.

Case Study 2: QSAR Analysis

The QSAR analysis involved a dataset of 44 diazabicyclo compounds assessed for their agonistic activity at nAChRs. The best predictive model achieved a cross-validated correlation coefficient (q2q^2) of 0.926 for the hα4β2 receptor, indicating a strong correlation between predicted and actual biological activities .

Summary of Findings

FeatureDetail
Target Receptor hα4β2 nAChR
Analgesic Potential High potency with low side effects
Key Modifications Steric and electrostatic enhancements
QSAR Model Performance q2=0.926q^2=0.926

Q & A

Basic: What are the critical steps in synthesizing (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane?

Methodological Answer:
The synthesis typically involves:

  • Protection of the amine group : The Cbz (carbobenzyloxy) group is introduced via benzyl chloroformate under basic conditions to protect the secondary amine during subsequent reactions .
  • Ring-closure strategies : Utilize bicyclo[4.2.0]octane precursors (e.g., bicyclo[4.2.0]octan-7-one) and optimize reaction conditions (e.g., NaH in dimethoxyethane for Wittig-like condensations) to form the diazabicyclic core .
  • Purification : Chromatography (e.g., gradient elution with Et₂O/Pentane) ensures removal of byproducts and isolation of the target compound .

Advanced: How can enantiomeric purity be validated during synthesis?

Methodological Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with those of known enantiomers to confirm absolute configuration .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for novel derivatives .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons in the bicyclic framework (e.g., characteristic shifts for Cbz-protected amines at δ ~5.1 ppm for the benzyl group) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity in the bicyclo[4.2.0]octane system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modifications to the Cbz group, bicyclic core, or substituents (e.g., methyl or hydroxyl groups) to assess functional group contributions .
  • Biological Assays :
    • Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains to evaluate potency .
    • Enzyme Inhibition : Test activity against target enzymes (e.g., β-lactamases) using fluorometric or colorimetric substrates .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
  • Catalysis Screening : Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or organocatalysts for stereoselective steps .
  • Scale-Up Protocols : Use continuous-flow reactors to enhance mixing and heat transfer, minimizing side reactions .

Basic: What are the stability considerations for storage?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from UV light using amber glassware .
  • Moisture Control : Add desiccants (e.g., silica gel) to storage vials to avoid hydrolysis of the Cbz group .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) to identify confounding factors .
  • Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 0.1–100 μM) to validate potency trends .
  • Purity Verification : Reanalyze compound batches via HPLC to rule out impurities affecting activity .

Basic: How to document experimental procedures for reproducibility?

Methodological Answer:

  • Detailed Protocols : Include exact reagent ratios (e.g., 1.2 eq. of benzyl chloroformate), reaction times, and purification steps (e.g., column dimensions, Rf values) .
  • Supporting Information : Provide NMR spectra, chromatograms, and crystallographic data in supplementary files .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use software like SwissADME to estimate absorption, distribution, and metabolism .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes to assess permeability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.